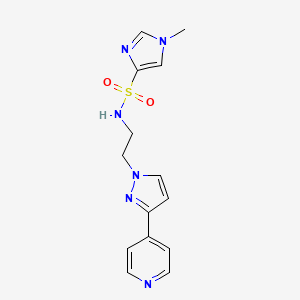

1-methyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]imidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N6O2S/c1-19-10-14(16-11-19)23(21,22)17-7-9-20-8-4-13(18-20)12-2-5-15-6-3-12/h2-6,8,10-11,17H,7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYEMKAVWOYDMAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCCN2C=CC(=N2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Methyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide is a compound of growing interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A pyridine ring

- A pyrazole moiety

- An imidazole sulfonamide group

These structural components contribute to its biological activity, particularly in targeting various enzymes and receptors.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. For instance, derivatives of pyrazole have shown effectiveness against various cancer cell lines, including:

- Breast cancer (MDA-MB-231)

- Liver cancer (HepG2)

- Prostate cancer

Research indicates that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells. Specifically, this compound has demonstrated significant cytotoxicity against several cancer types through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. Studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Compounds similar to this compound have been evaluated for their inhibitory effects on COX-2, leading to reduced inflammation in various models .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The sulfonamide group enhances binding affinity to target enzymes, such as COX and JNK3 (c-Jun N-terminal kinase), which are involved in inflammatory responses and cellular stress pathways .

- Receptor Modulation : The presence of the pyridine and pyrazole rings allows for interaction with various receptors, potentially influencing signaling pathways related to cell growth and apoptosis.

Case Studies

Several studies have reported on the synthesis and biological evaluation of similar compounds:

Scientific Research Applications

Anticancer Properties:

Research indicates that 1-methyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide exhibits notable anticancer activity. Pyrazole derivatives have been studied for their ability to inhibit key enzymes involved in cancer progression, such as Aurora-A kinase and cyclin-dependent kinases (CDKs). These mechanisms are crucial in regulating cell division and proliferation.

Table 1: Cytotoxicity Data of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF7 | 3.79 | |

| Compound B | NCI-H460 | 12.50 | |

| Compound C | Hep-2 | 3.25 | |

| Compound D | A549 | 26.00 |

These findings suggest that structural modifications can enhance the anticancer activity of pyrazole derivatives.

Anti-inflammatory Effects:

In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects in various studies. The sulfonamide group may contribute to its ability to inhibit inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases.

Case Studies

Several studies have explored the biological efficacy of related compounds, providing insights into the potential applications of this compound:

Study on Pyrazole Derivatives:

In one study, researchers synthesized various pyrazole derivatives and evaluated their anticancer activity against MCF7 and NCI-H460 cell lines. Results indicated that certain derivatives exhibited IC50 values as low as 0.01 µM, demonstrating potent anticancer properties compared to standard treatments like doxorubicin .

Inhibition of CDK2:

Another significant study focused on the inhibition of cyclin-dependent kinase 2 (CDK2), which plays a vital role in cell cycle regulation. The results suggested that compounds similar to this compound could effectively inhibit CDK2 activity, leading to reduced proliferation of cancer cells .

Q & A

Q. What are the common synthetic routes for 1-methyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide?

The synthesis typically involves multi-step reactions, including:

- Sulfonamide coupling : Reacting 1-methyl-1H-imidazole-4-sulfonyl chloride with a pyrazole-ethylamine intermediate under basic conditions (e.g., K₂CO₃) in solvents like N,N-dimethylformamide (DMF) or acetonitrile .

- Pyrazole-ethylamine preparation : Forming the pyridine-pyrazole moiety via nucleophilic substitution or cyclization reactions, often requiring controlled temperatures (0–60°C) and inert atmospheres .

- Purification : Column chromatography or recrystallization to achieve >95% purity, validated by HPLC .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry of the pyrazole and imidazole rings (e.g., δ 8.63 ppm for pyridin-4-yl protons) .

- Mass spectrometry (ESI-MS) : To verify molecular weight (e.g., m/z 392.2 for related analogs) .

- HPLC : Purity assessment (e.g., 98.67% purity under gradient elution with acetonitrile/water) .

Advanced Research Questions

Q. How can researchers optimize the yield of the sulfonamide coupling step in the synthesis?

Methodological strategies include:

- Stoichiometric control : Using a 1.2:1 molar ratio of amine to sulfonyl chloride to minimize side reactions .

- Catalyst selection : Adding DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the amine .

- Solvent optimization : Polar aprotic solvents like DMF improve solubility of intermediates, with yields increasing from 35% to 55% under reflux .

Q. What strategies are used to resolve contradictions in NMR spectral data during structural elucidation?

Approaches to address overlapping peaks or ambiguous assignments:

- 2D NMR (COSY, HSQC) : Resolve coupling patterns in crowded regions (e.g., pyrazole CH₂CH₂N linkages) .

- Variable-temperature NMR : Reduce signal broadening caused by conformational exchange in DMSO-d₆ .

- Isotopic labeling : ¹⁵N labeling of the pyridine ring to track nitrogen environments .

Q. How does the compound interact with biological targets, and what assays confirm this?

Mechanistic insights and validation methods:

- Enzyme inhibition assays : IC₅₀ values against kinases or viral proteases (e.g., SARS-CoV-2 Mᴾᴿᴼ) using fluorescence-based substrates .

- Molecular docking : Computational modeling of the sulfonamide group’s hydrogen bonding with active-site residues (e.g., catalytic lysine in kinases) .

- Cellular assays : Dose-dependent inhibition of viral replication in Vero E6 cells, validated via RT-qPCR .

Q. What are the challenges in establishing structure-activity relationships (SAR) for this compound?

Key hurdles and solutions:

- Functional group masking : The sulfonamide’s polarity may dominate SAR trends; mitigate via prodrug strategies (e.g., esterification) .

- Regiochemical complexity : Synthesize analogs with pyrazole substitution at N1 vs. N2 to isolate bioactivity contributions .

- In vitro-in vivo disconnect : Use pharmacokinetic profiling (e.g., microsomal stability assays) to prioritize analogs with improved bioavailability .

Q. How can researchers address low solubility in pharmacological testing?

Formulation and chemical modifications:

- Co-solvent systems : 10% DMSO/PEG-400 in saline for in vitro assays .

- Salt formation : Hydrochloride salts to enhance aqueous solubility (>2 mg/mL at pH 7.4) .

- Structural tweaks : Introduce hydrophilic groups (e.g., hydroxyl or morpholine) on the pyridin-4-yl ring .

Data Contradiction Analysis

Q. How to reconcile discrepancies in biological activity between similar analogs?

Case study: A 10-fold difference in IC₅₀ values between two pyrazole derivatives may arise from:

- Conformational flexibility : Pyridine ring orientation affecting target binding (validated via X-ray crystallography) .

- Metabolic instability : Rapid CYP3A4-mediated degradation of one analog (confirmed via liver microsome assays) .

- Off-target effects : Counter-screen against related kinases (e.g., JAK2) to rule out non-specific binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.